molecular formula C17H14F3NO4 B2906298 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798540-79-0

6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2906298
CAS RN: 1798540-79-0
M. Wt: 353.297
InChI Key: VZIVCVHZBXHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one has potential biochemical and physiological effects. These include reducing inflammation, inhibiting cancer cell growth, and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one in lab experiments include its potential biological activity and unique structure. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one could focus on several areas. These include further studies on its potential as a treatment for Alzheimer's disease, investigating its potential as an anti-inflammatory agent, and exploring its potential as a cancer treatment. Additionally, further research could focus on understanding its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves several steps. The starting material is 4-(trifluoromethyl)benzoyl chloride, which is reacted with azetidine-3-ol to form the intermediate compound 1-(4-(trifluoromethyl)benzoyl)azetidin-3-ol. This intermediate is then reacted with 6-methyl-2H-pyran-2-one in the presence of a base to form the final product.

Scientific Research Applications

The potential applications of 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one in scientific research are numerous. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

6-methyl-4-[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-10-6-13(7-15(22)24-10)25-14-8-21(9-14)16(23)11-2-4-12(5-3-11)17(18,19)20/h2-7,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIVCVHZBXHUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.